molecular formula C30H52Br2O2 B1625394 1,4-Dibromo-2,5-bis-dodecyloxy-benzene CAS No. 137436-30-7

1,4-Dibromo-2,5-bis-dodecyloxy-benzene

Cat. No.: B1625394
CAS No.: 137436-30-7
M. Wt: 604.5 g/mol
InChI Key: HMAVEAAQNNRASN-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis-dodecyloxy-benzene is an organic compound characterized by the presence of two bromine atoms and two dodecyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis-dodecyloxy-benzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dihydroxy-1,4-dibromobenzene followed by the alkylation with dodecyl bromide. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis-dodecyloxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield 1,4-diamino-2,5-bis-dodecyloxy-benzene, while oxidation can produce 1,4-dibromo-2,5-dodecyloxy-quinone .

Scientific Research Applications

1,4-Dibromo-2,5-bis-dodecyloxy-benzene has several applications in scientific research:

    Materials Science: Used in the synthesis of liquid crystals and organic semiconductors due to its unique electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis-dodecyloxy-benzene involves its interaction with molecular targets through its bromine and dodecyloxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidative addition.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of dodecyloxy groups.

    1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of dodecyloxy groups.

    1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar but with shorter alkyl chains.

Uniqueness

1,4-Dibromo-2,5-bis-dodecyloxy-benzene is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications in materials science and organic synthesis that similar compounds may not be able to achieve .

Properties

IUPAC Name

1,4-dibromo-2,5-didodecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAVEAAQNNRASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468727
Record name 1,4-Dibromo-2,5-bis-dodecyloxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137436-30-7
Record name 1,4-Dibromo-2,5-bis-dodecyloxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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